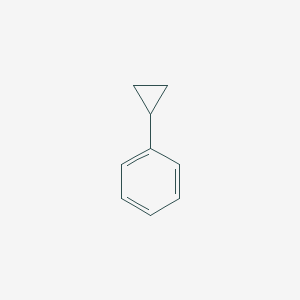

Cyclopropylbenzene

Beschreibung

Significance of the Cyclopropyl Group in Organic Chemistry

The cyclopropyl group, a three-membered ring of carbon atoms, holds a unique position in organic chemistry due to its inherent ring strain and associated electronic properties ontosight.aifiveable.me. The bond angles within the cyclopropane ring are approximately 60 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees fiveable.me. This angle strain leads to increased reactivity compared to larger cycloalkanes, particularly favoring ring-opening reactions ontosight.aifiveable.me.

Furthermore, the cyclopropyl group exhibits significant -orbital overlap, which imparts a partial double-bond character and contributes to its distinctive electronic behavior fiveable.me. This electronic structure, coupled with the strain-induced pyramidalization of the cyclopropyl carbon atoms, results in a more electrophilic character for the cyclopropyl group fiveable.me. These properties make cyclopropanes valuable synthetic intermediates, capable of participating in various transformations, including nucleophilic substitution, elimination, ring-expansion reactions, and pericyclic reactions like cycloadditions and rearrangements ontosight.aifiveable.me. The cyclopropyl group can act as a good -electron donor, which can activate an adjacent phenyl ring unl.ptstackexchange.com.

The cyclopropyl moiety is also a common structural feature in numerous biologically active natural products and pharmaceutical compounds ontosight.aifiveable.meunl.pt. Its unique steric, electronic, and conformational properties can influence the reactivity, lipophilicity, and pharmacokinetic profiles of molecules fiveable.meunl.pt.

Historical Context of Cyclopropylbenzene Research

Early research into this compound focused on developing methods for its synthesis and understanding the fundamental reactivity imparted by the cyclopropyl ring conjugated with the phenyl group. Various synthetic routes were explored, including the decomposition of 5-phenylpyrazoline, the cyclization of cinnamyl bromide with zinc after hydrogen bromide addition, and the reaction of styrene with methylene iodide and a zinc-copper couple orgsyn.org. Other methods involved the decarboxylation of 1-phenylcyclopropanecarboxylic acid and reactions of phenylpropyl derivatives orgsyn.org. These early studies aimed to find efficient and high-yielding pathways to access this compound and its derivatives to facilitate further investigation into their properties orgsyn.org.

Studies also delved into the electronic interactions between the cyclopropyl ring and the aromatic system. Early UV spectroscopic experiments on arylcyclopropanes were conducted to investigate the conjugative properties of the cyclopropyl group unl.pt. The oxidation of this compound and its derivatives was an early area of study, with research in the 1970s exploring the products of electrochemical oxidation, which often resulted in ring-opened species vt.edu. The reaction of this compound with sulfur trioxide was also investigated, leading to the formation of ring-opened sulfonation products tandfonline.com. Conformational studies using techniques like microwave spectroscopy and computational methods were employed to understand the preferred spatial arrangement of the cyclopropyl group relative to the benzene ring researchgate.netsigmaaldrich.com.

Overview of Current Research Trajectories on this compound

Current research on this compound and its derivatives continues to explore its unique reactivity and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science smolecule.comontosight.ai. A significant area of focus is the functionalization of arylcyclopropanes through various catalytic methods.

Recent studies have investigated oxidative functionalization reactions, including C-H alkynylation and oxyalkynylation, often mediated by catalysts or light epfl.ch. These reactions can lead to the formation of new carbon-carbon bonds and provide routes to structurally diverse molecules epfl.ch. The selective functionalization of arylcyclopropanes via C-H bond cleavage through radical cations is also an active area of research epfl.ch.

Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are being developed and optimized for the synthesis of this compound derivatives with various substituents nih.gov. These methods allow for the modular construction of more complex molecules incorporating the this compound core nih.gov.

The ring-opening reactions of cyclopropylbenzenes under various conditions, including Brønsted acid catalysis, are also being studied to understand the mechanisms and synthetic utility of these transformations nih.gov. These ring-opening reactions can provide access to a range of acyclic and cyclic products nih.gov.

Furthermore, the use of this compound derivatives as building blocks in the synthesis of natural products and other complex molecules is an ongoing research theme researchgate.net. The ability of the cyclopropyl group to influence molecular properties such as metabolic stability and conformational constraint makes this compound derivatives attractive targets in medicinal chemistry research researchgate.nethyphadiscovery.com.

Research also continues into the fundamental properties of this compound, including its conformational landscape and electronic structure, utilizing advanced spectroscopic and computational techniques researchgate.netsigmaaldrich.com.

Here is a data table summarizing some key properties of this compound:

| Property | Value | Source |

| Boiling Point | 173.6 °C at 753 mmHg | chemdad.com |

| Density | 0.94 g/mL at 25 °C | chemdad.com |

| Refractive Index | n20/D 1.533 | chemdad.com |

| Flash Point | 44 °C (111 °F) - closed cup | sigmaaldrich.com |

| Molecular Weight | 118.18 | sigmaaldrich.com |

| Molecular Formula | C9H10 | sigmaaldrich.com |

Eigenschaften

IUPAC Name |

cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFCYAQBIPUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074297 | |

| Record name | Cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-49-4 | |

| Record name | Phenylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36BKW6LVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural Assignment (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, plays a vital role in the structural characterization of cyclopropylbenzene. These methods probe the molecular vibrations, providing a fingerprint that can be used to identify functional groups and infer molecular symmetry and conformation. Studies have utilized vibrational spectra to analyze the convolution of aromatic and aliphatic modes, which is fundamental for structural assignment in systems containing constrained aliphatic rings like the cyclopropyl group figshare.comacs.org.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of both the phenyl ring and the cyclopropyl moiety. Vapor phase IR spectra of this compound are available, providing detailed vibrational information in the gas phase nist.gov. Similarly, Raman spectroscopy complements IR data by providing information about different vibrational modes, particularly those involving symmetric stretches and ring deformations, which are often strong in Raman spectra. Availability of Raman spectra for this compound has also been noted chemicalbook.com.

Furthermore, advanced techniques like IR-UV ion depletion spectroscopy in the CH stretch region have been employed to investigate the vibrational spectra of this compound in the gas phase acs.orgacs.orgresearchgate.netsaludcapital.gov.co. This technique allows for the study of specific vibrational modes associated with different parts of the molecule, aiding in the assignment of observed conformers. For this compound, the interpretation of distinctive CH stretch bands in the IR-UV spectrum, in conjunction with quantum chemical calculations, has been instrumental in assigning the molecule to a bisected conformer acs.orgacs.org.

Electronic Spectroscopy and Excited State Dynamics (UV-Vis, Resonance-Enhanced Multi-Photon Ionization, UV-UV Holeburning, IR-UV Ion Depletion)

Electronic spectroscopy provides valuable information about the electronic transitions and excited state properties of this compound. UV-Vis spectroscopy reveals the absorption characteristics in the ultraviolet and visible regions, corresponding to electronic transitions, primarily the π-π* transitions of the phenyl ring, which are influenced by conjugation with the cyclopropyl group. UV/Visible spectrum data for this compound is available nist.gov.

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a powerful technique used to study the electronic spectra and excited state dynamics of molecules in the gas phase, often in supersonic jets to achieve significant cooling and simplify the spectra researchgate.netresearchgate.net. REMPI involves the absorption of multiple photons, where the first photon(s) are in resonance with an electronic excited state, followed by absorption of additional photons to ionize the molecule wikipedia.orgmdpi.com. Studies employing (1+1) REMPI and (2+2) REMPI S1←S0 spectra of this compound in supersonic jet expansion have been conducted researchgate.netresearchgate.net. These experiments have shown that under jet-cooled conditions, the electronic spectra reveal the presence of a single conformer for this compound figshare.comacs.orgacs.orgresearchgate.netsaludcapital.gov.coresearchgate.netresearchgate.net.

Techniques such as UV-UV holeburning and IR-UV ion depletion are often used in conjunction with REMPI to further characterize the observed species and their vibrational modes in specific electronic states figshare.comacs.orgacs.orgresearchgate.netsaludcapital.gov.co. UV-UV holeburning can confirm the presence of multiple conformers by selectively depleting the population of a specific conformer in the ground state. IR-UV ion depletion, as mentioned earlier, provides vibrational information about a selected electronic state by monitoring the depletion of the ion signal when an IR laser is resonant with a vibrational transition in the ground state. These combined techniques have been crucial in understanding the conformational landscape and excited state dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights into Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules in solution. 1H and 13C NMR spectra of this compound provide detailed information about the chemical environment of each nucleus, including chemical shifts and coupling constants, which are indicative of the molecular structure and bonding. NMR spectra of this compound are available rsc.orgchemicalbook.comdalton.com.

NMR spectroscopy can also provide insights into the conformational preferences of flexible molecules in solution. While the provided search results specifically mention NMR for substituted cyclopropylbenzenes in the context of solution conformation americanelements.comnih.gov, the principles apply to this compound itself. Analysis of chemical shifts and coupling constants, particularly those associated with the cyclopropyl and phenyl protons and carbons, can reveal the preferred orientation of the cyclopropyl ring relative to the phenyl ring in solution. The conjugation between the cyclopropyl ring's Walsh orbitals and the phenyl π system influences the electronic distribution and thus the NMR parameters, providing experimental evidence for the favored conformation, which is generally understood to be the bisected conformation where a C-C bond of the cyclopropyl ring is aligned with the plane of the phenyl ring.

Mass Spectrometry for Elucidating Fragmentation Pathways

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pathways. Electron ionization (EI) mass spectrometry typically produces a molecular ion by removing an electron from the molecule, followed by fragmentation of the molecular ion into smaller ions and neutral radicals chemguide.co.uklibretexts.org. The pattern of fragment ions is characteristic of the molecule's structure.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation of this compound can occur through various pathways, including the cleavage of bonds in the cyclopropyl ring or the bond connecting the cyclopropyl group to the phenyl ring. Studies on the fragmentation of alkylbenzenes and cyclopropane derivatives provide context for understanding the mass spectral behavior of this compound fluorine1.rucore.ac.uk. The stability of fragment ions influences their abundance in the mass spectrum chemguide.co.uk. For example, the formation of stable carbocations or resonance-stabilized ions is often observed. The electron ionization mass spectrum of this compound is available and shows the characteristic fragmentation pattern nist.govchemicalbook.com.

Reactivity Mechanisms and Reaction Pathways

Electrophilic Aromatic Substitution Reactivity

The benzene ring in cyclopropylbenzene undergoes electrophilic aromatic substitution (EAS) reactions. The presence of the cyclopropyl group significantly impacts both the rate and the regioselectivity of these reactions.

Activating Effect of the Cyclopropyl Group on the Aromatic Ring

The cyclopropyl group is considered an electron-donating group in the context of electrophilic aromatic substitution. This electron-donating character arises from the unique bonding nature of the cyclopropane ring, often described as " Walsh orbitals" or having "bent bonds," which allows for conjugation with adjacent π systems. vaia.comvaia.com This interaction increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vaia.comvaia.com

Studies on acid-catalyzed hydrogen exchange (detritiation) of this compound derivatives have quantified this activating effect. The para-cyclopropyl substituent exhibits a significant activating effect, with a reported rate factor (fp) of 13,900 relative to a single hydrogen in benzene. rsc.org The sigma-plus (σ+) value for the para-cyclopropyl group was determined to be -0.473, consistent with values obtained in other reactions and indicative of a strong activating and electron-donating effect. rsc.org The ortho-cyclopropyl substituent is less activating than the para position, with an fo of 1,630. rsc.org

Regioselectivity in Electrophilic Substitution Reactions

In electrophilic aromatic substitution reactions, the cyclopropyl group acts as an ortho, para-director. libretexts.orgmasterorganicchemistry.com This directing effect is a consequence of the cyclopropyl group's ability to stabilize the positive charge development in the sigma complex (Wheland intermediate) when the electrophile attacks the ortho or para positions. libretexts.org The resonance structures that can be drawn for ortho and para attack allow the positive charge to be delocalized onto the carbon atom directly attached to the cyclopropyl group, which is then further stabilized by the electron-donating nature of the cyclopropane ring.

While this compound generally directs electrophiles to the ortho and para positions, the ortho:para ratio can be influenced by steric factors and reaction conditions. For instance, in acid-catalyzed hydrogen exchange, the log fo/log fp value for this compound is lower than for other alkyl- and cycloalkyl-benzenes, suggesting that the preferred bisected conformation of the ortho-cyclopropyl group is not fully achieved in this reaction. rsc.org Anomalously high ortho:para ratios have been observed in certain nitration reactions, particularly in acetic anhydride. rsc.org

Ring-Opening Reactions of the Cyclopropyl Moiety

The inherent strain in the small, three-membered ring of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions. These reactions can lead to the formation of a range of products, often involving the generation of carbocation or radical intermediates.

Mechanistic Investigations of Cyclopropane Ring Opening (e.g., Unimolecular Rearrangement, Nucleophilic Attack)

The ring opening of cyclopropylarenes, including this compound, can occur via different mechanisms depending on the reaction conditions and the presence of catalysts or initiators. One important pathway involves the formation of radical cations, which can undergo ring opening. vt.edursc.orgrsc.org Electrochemical oxidation of arylcyclopropanes initiates by oxidizing the aromatic ring to form a radical cation, which weakens the C-C sigma bonds of the cyclopropane ring and promotes regioselective nucleophilic attack. rsc.org The ring opening is often highly regioselective, with cleavage of the more substituted cyclopropane C-C bond observed in substituted arylcyclopropanes. rsc.org This regioselectivity is attributed to the larger LUMO orbital coefficient at the substituted carbon, making it more susceptible to nucleophilic attack. rsc.org

Mechanistic studies involving radical cations of cyclopropylarenes have shown that ring opening can occur substantially faster than side-chain deprotonation. rsc.org For this compound radical cation, methanol-induced ring opening has been reported to be rapid. vt.edu The regiochemistry of nucleophilic attack on this compound radical cations is influenced by substituents on the cyclopropane ring, with attack often occurring at the most hindered position, which can be explained by the stabilization of the partial positive charge on the carbon undergoing substitution by the alkyl group. vt.edu These reactions can proceed stereospecifically with inversion of configuration and high regioselectivity for nucleophilic attack at the more substituted carbon atom. acs.org

Unimolecular rearrangement of cyclopropyl cations to the more stable allyl cations is a known process, although the parent cyclopropyl cation is highly unstable. nih.gov While not specifically detailed for neutral this compound in the search results, the potential for carbocation intermediates in ring-opening reactions suggests that such rearrangements could be relevant under acidic or other ionizing conditions.

Oxidative Ring-Opening Strategies (e.g., Oxyfluorination, Oxyalkynylation)

Oxidative ring-opening strategies provide routes to functionalized products from this compound. One such strategy involves oxidative 1,3-difunctionalization. rsc.org While this compound itself has been reported to decompose under certain oxidative difluorination conditions, substituted arylcyclopropanes can undergo ring-opening 1,3-difluorination. nih.gov

Oxyfluorination of this compound has been demonstrated as an oxidative ring-opening strategy. researchgate.net This approach can transform cyclopropylamides and cyclobutylamides into fluorinated imines via oxidative ring opening. researchgate.net

Although not explicitly detailed for this compound in the search results, oxidative ring-opening reactions can involve various oxidants and nucleophiles to achieve different functionalizations, such as 1,3-fluoroacetoxylation, 1,3-diol formation, 1,3-amino alcohol formation, and 1,3-diamine formation from substituted cyclopropanes. nih.gov

Silylium-Ion-Promoted Ring-Opening and Isomerization

Silylium ions, which are positively charged silicon species, can promote the ring opening and isomerization of unactivated cyclopropanes, including this compound. acs.orgnih.gov This silylium-ion-promoted ring-opening can be a key step in reactions such as hydrosilylation and disilylation of cyclopropanes. acs.orgnih.gov The regioselectivity of these reactions is influenced by stabilizing effects on the carbenium ion intermediates generated during the ring opening. acs.orgnih.gov

Silylium ions have also been shown to facilitate the isomerization of cyclopropyl groups to allyl groups. acs.org In the context of this compound, this could lead to the formation of phenylpropene isomers (e.g., allylbenzene or propenylbenzene). acs.orgfishersci.comnist.gov This isomerization can occur before or after other transformations, such as hydrosilylation. semanticscholar.org Intramolecular Friedel-Crafts alkylation initiated by silylium ions has also been reported, involving the activation and ring opening of a cyclopropyl group. semanticscholar.org

Organometallic Chemistry and Catalytic Transformations

Transition metal catalysis plays a significant role in the transformation of this compound, often facilitating reactions that are otherwise challenging. The ability of transition metals to interact with the strained C-C bonds of the cyclopropane ring is key to these transformations.

Transition Metal-Mediated Cyclopropyl Group Introductions and Functionalizations

Transition metals can mediate the introduction of cyclopropyl groups onto aromatic systems or facilitate the functionalization of the cyclopropyl ring in this compound. For instance, transition metal-catalyzed reactions operating under reducing conditions, such as hydrogenations, can be applied to this compound, although the hydrogenation of the σ-bond in this compound can be challenging. uni-regensburg.de Rhodium nanoparticles have been shown to catalyze the ring opening of this compound under hydrogen at room temperature. osti.gov This catalytic activity is influenced by substituents on the cyclopropane ring, with electron-donating groups boosting the turnover frequency of the ring opening. osti.gov

Cross-coupling reactions, often catalyzed by palladium, can be used to synthesize cyclopropylarenes, including substituted this compound derivatives, by coupling cyclopropylboron reagents with aryl halides or triflates. unl.pt While cyclopropylboronic esters with significant steric hindrance can be sluggish, hydrolysis to the corresponding boronic acids allows for smoother reactions under standard palladium catalysis. unl.pt

Transition metals can also activate cyclopropanes through oxidative addition into a C-C bond, leading to the formation of metallacyclobutane intermediates. wikipedia.org This process is often driven by the ring strain of the cyclopropane. wikipedia.org These metallacycles can then undergo various reactions, such as insertion into alkynes or alkenes, leading to the formation of cyclic products. wikipedia.org While much of the research in this area has focused on cyclopropylketones or alkylidenecyclopropanes, the principles of transition metal activation of strained C-C bonds are relevant to understanding the potential reactivity of this compound.

Iron and manganese complexes have been explored as catalysts for the selective functionalization of arene C(sp2)-H bonds by carbene insertion. This compound has been used as a radical probe in such experiments; the absence of cyclopropane ring opening products can indicate that a stepwise mechanism involving long-lived substrate carbon-radical intermediates is not dominant. scispace.com

Electron Transfer Mechanisms in Reactions Involving Cyclopropylarenes

Electron transfer mechanisms are frequently involved in the reactions of cyclopropylarenes, including this compound. The cyclopropyl group acts as an electron-donating group, which can lower the oxidation potential of the aromatic ring and favor electron transfer pathways. unl.ptvaia.comvaia.com

One-electron oxidation of cyclopropylarenes often leads to the formation of reactive radical cations, which can undergo subsequent reactions, including cyclopropane ring opening. vt.eduepfl.ch This ring opening is often promoted by the release of ring strain. epfl.ch Methods for generating these radical cations include anodic oxidation, photoinduced electron transfer, and metal-mediated oxidation. vt.edu

Reactions of cyclopropylarene radical cations can be complex, involving various pathways such as ion-molecule reactions, nucleophile capture, dimerization, disproportionation, and proton or group transfer reactions. vt.edu The detailed mechanisms can be highly dependent on reaction conditions. vt.edu Nucleophilic reactions can occur at the radical cation stage or even at the dication stage. vt.edu

Arylcyclopropanes have been utilized as probes to study electron transfer mechanisms in biological systems, such as those involving cytochrome P450 enzymes. unl.ptcore.ac.uk The lower oxidation potential imparted by the cyclopropyl group can favor an electron transfer mechanism over hydrogen atom abstraction in these enzymatic processes. unl.pt

Electron transfer reactions involve the transfer of electrons from one species to another, resulting in changes in oxidation states. webassign.netlibretexts.orgwikipedia.org Oxidation is the loss of electrons, while reduction is the gain of electrons, and these processes occur simultaneously in a redox reaction. webassign.netlibretexts.orgwikipedia.org In the context of cyclopropylarenes, electron transfer can initiate radical or ionic pathways that lead to diverse products.

Photochemical and Electrochemical Reactivity

This compound exhibits interesting reactivity under photochemical and electrochemical conditions, often involving the generation of reactive intermediates such as radical cations.

Photochemical reactions of cyclopropylarenes can lead to various transformations, including ring-opening and isomerization. vt.eduacs.orgnih.gov For example, photoinduced electron transfer can generate cyclopropylarene radical cations, which subsequently undergo cyclopropane ring opening. vt.edu In some cases, photochemical reactions of cyclopropyl-substituted benzophenones and valerophenones have been observed to undergo cis-trans isomerization rather than photoreduction, with a proposed mechanism involving fragmentation of the cyclopropane bond in the triplet excited state. acs.org

Light-mediated oxidation of arylcyclopropanes using oxidants or photoredox catalysts can also lead to the formation of reactive radical cations and subsequent ring-opening reactions. epfl.ch Direct light activation of certain reagents in the presence of arylcyclopropanes has been shown to promote oxidative C-H or C-C alkynylation, with the regioselectivity depending on the substitution pattern of the aryl group. epfl.ch

Electrochemical methods provide a means to induce electron transfer and initiate reactions of this compound. Anodic oxidation of this compound and its derivatives has been studied extensively and can lead to oxidative cleavage of the cyclopropane ring, often in methanol. vt.edu This process is believed to involve initial one-electron oxidation to a radical cation, followed by cyclopropane ring opening. vt.edu

Electrochemical reactions can also be used for the synthesis of this compound. For instance, the electrochemical reduction of methylene chloride mediated by vitamin B12 in the presence of styrene has been reported to yield this compound. researchgate.net This reaction is sensitive to solvent composition. researchgate.net

Electrochemical oxidation-induced reactions involving this compound have been shown to proceed via aryl radical cation intermediates, leading to ring-opened products, which provides evidence for the involvement of such intermediates. researchgate.net Merging electrochemistry with organocatalysis is an emerging strategy that can unlock novel reactivities, including asymmetric cyclopropanation, although challenges related to catalyst stability under electrochemical conditions exist. rsc.org

Data Table: Selected Reactions Involving this compound and Related Arylcyclopropanes

| Reaction Type | Conditions | Observed Reactivity / Products | Reference(s) |

| Rh-catalyzed ring opening | H₂, room temperature, Rh nanoparticles supported on mesoporous silica | Cyclopropane ring opening; rate boosted by electron-donating substituents on cyclopropane. | osti.gov |

| Palladium-catalyzed cross-coupling | Cyclopropylboronic acids/esters + Aryl halides/triflates, standard conditions | Synthesis of cyclopropylarenes. | unl.pt |

| Fe or Mn catalyzed C-H functionalization (radical probe) | With diazo compounds | Absence of cyclopropane ring opening suggests no long-lived carbon-radical intermediates. | scispace.com |

| One-electron oxidation (various methods) | Anodic oxidation, photoinduced electron transfer, metal-mediated oxidation | Formation of radical cation, often leading to cyclopropane ring opening. | vt.eduepfl.ch |

| Photochemical reaction (with chlorine radical source) | Visible light, nucleophilic sodium acetate | Ring-opening product observed, suggesting involvement of chlorine radicals and carbocations. | nih.govresearchgate.net |

| Electrochemical oxidation | In methanol | Oxidative cleavage of cyclopropane ring. | vt.edu |

| Electrochemical reduction (synthesis) | CH₂Cl₂, Vitamin B₁₂, styrene, DMF | Formation of this compound. | researchgate.net |

| Electrochemical oxidation-induced etherification | With alcohols | Ring-opened products via aryl radical cation intermediates. | researchgate.net |

| Brønsted acid catalyzed ring-opening hydroarylation | In hexafluoroisopropanol (HFIP) with arene nucleophiles | Branched products via Sɴ1-type mechanism for electron-rich arylcyclopropanes. | rsc.orgchemrxiv.org |

Theoretical and Computational Chemistry

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful tools used to calculate the electronic structure and properties of molecules from first principles. Various levels of theory and basis sets, such as HF, B3LYP, and MP2 with basis sets like 6-31G(d) and 6-311G(d), have been employed in computational studies of cyclopropylbenzene. researchgate.netacs.orgchemdad.comresearchgate.netnih.govacs.org These calculations aid in structural assignments and analysis. researchgate.net

Geometry optimization is a crucial step in computational studies to determine the most stable molecular structures ( minima on the potential energy surface) and transition states. Ab initio and DFT calculations have been used for geometry optimization of this compound and its derivatives. researchgate.netacs.orgnih.govacs.orgarkat-usa.orgresearchgate.net

A key aspect of this compound's structure is its conformational preference due to the rotation around the bond connecting the cyclopropyl ring to the phenyl ring. Computational studies consistently show that the bisected conformation is the energetically preferred form. researchgate.netacs.orgacs.orgarkat-usa.orgresearchgate.netresearchgate.netcdnsciencepub.com In the bisected conformation, one of the cyclopropyl C-H bonds lies in the plane of the benzene ring, maximizing the overlap between the cyclopropyl ring's Walsh orbitals and the benzene ring's π system. researchgate.netepfl.ch This is in contrast to the perpendicular conformation, where the cyclopropyl ring is rotated 90 degrees. researchgate.netresearchgate.netcdnsciencepub.com

Theoretical calculations at the MP2 and B3LYP levels have shown the bisected form to be lower in energy. researchgate.netacs.org For instance, MP2 calculations with the 6-311G(d) and 6-31G(d) basis sets showed energy differences of 245 and 157 cal mol⁻¹, respectively, favoring the bisected form. researchgate.netacs.org B3LYP calculations with the same basis sets also indicated the bisected form as lower in energy, with differences of 660 and 985 cal mol⁻¹. researchgate.netacs.org While some computational analyses initially predicted a global minimum slightly higher in energy than the true global minimum, revised calculations have addressed this, highlighting the conformational complexity of this compound. acs.org The barrier to rotation about the cyclopropyl-aryl bond has been estimated through computational and experimental methods. cdnsciencepub.com

Vibrational frequency analysis, typically performed after geometry optimization, helps to confirm whether a located structure is a minimum (all real frequencies) or a transition state (one imaginary frequency) and provides predicted vibrational spectra. nih.govtesisenred.net Both harmonic and anharmonic vibrational calculations have been applied to this compound. researchgate.netacs.orgacs.org

These calculations are crucial for interpreting experimental spectroscopic data, such as infrared (IR) and ultraviolet (UV) spectra. researchgate.netresearchgate.netacs.org For this compound, quantum chemical calculations have been used in conjunction with resonance-enhanced multi-photon ionization (REMPI) techniques and IR-UV ion depletion spectroscopy to investigate its electronic and vibrational spectra in the gas phase. researchgate.netacs.org Assignment of this compound to the bisected conformer has been supported by interpreting distinctive CH stretch bands in the IR-UV spectrum in conjunction with quantum chemical calculations. researchgate.netacs.org A local anharmonic model based on DFT calculations has been successfully adapted to reproduce the cyclopropyl CH stretch spectrum. researchgate.netacs.org

Computational methods provide detailed insights into the electronic structure and bonding within this compound. The interaction between the cyclopropyl ring and the phenyl group is a key feature, characterized by the conjugation between the cyclopropane's p-Walsh orbitals and the benzene ring's π* system. researchgate.netepfl.chtesisenred.net This interaction influences the molecule's conformation and can lead to a weakening of the cyclopropyl C-C bond, favoring ring-opening reactions under certain conditions. epfl.chtesisenred.net Analysis of bond lengths from computational studies can also provide information about bond strength and the degree of conjugation. acs.orgtesisenred.netsmu.edu

Vibrational Frequency Analysis and Spectroscopic Prediction

Molecular Dynamics Simulations of this compound and Derivatives

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While detailed findings specifically focused on MD simulations of this compound itself were not extensively found in the provided search results, MD simulations are a general computational technique applicable to understanding the dynamics and behavior of molecules and their assemblies. aidic.itresearchgate.netrsc.org For instance, quantum chemical calculations and ab initio molecular dynamics (AIMD) simulations have been carried out to understand experimental spectral features in other systems, suggesting the potential for similar applications to this compound. researchgate.net MD simulations can provide insights into conformational dynamics, interactions with solvents or other molecules, and the pathways of structural changes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for understanding the step-by-step processes involved in chemical reactions. It can help elucidate reaction mechanisms, identify transition states, and calculate activation energies. Computational studies have been employed to investigate reaction mechanisms involving arylcyclopropanes, including this compound derivatives. epfl.chrsc.orgresearchgate.net

For example, computational modeling has been used to study oxidative C-H alkynylation and C-C oxyalkynylation reactions of arylcyclopropanes, providing insights into the favored reaction pathways depending on the substituents on the aryl ring. epfl.ch Computations indicated that the presence of ortho methyl groups on the benzene ring could make C-H activation a favored, nearly barrierless process. epfl.ch Computational studies have also supported mechanisms involving radical intermediates in reactions of this compound. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a compound to its biological activity or other properties. QSAR studies have been applied to benzene derivatives to predict and explain their biotransformation and toxicity. oup.comwur.nlwur.nlacs.org

This compound has been included in QSAR studies, particularly in the context of its interaction with enzymes like cytochrome P450. oup.comwur.nl For instance, this compound, as a nonamine analog of tranylcypromine (a known monoamine oxidase inhibitor), has been studied for its in vitro inhibition of cytochrome P450 enzymes in human liver microsomes. oup.comwur.nl QSAR has also been used to study substituent effects on the reactivity of substituted phenylcyclopropanes in reactions like homolytic brominolysis. acs.org These studies aim to establish correlations between structural characteristics and observed activities or reactivities.

Applications in Advanced Organic Synthesis

Cyclopropylbenzene as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block in the construction of complex organic molecules. The cyclopropane ring, despite its apparent stability, can undergo various transformations, including ring-opening reactions, which introduce new functionalities and complexity into molecular scaffolds. qmul.ac.ukrsc.org The presence of the phenyl group allows for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. ontosight.ai

One approach utilizes the ring-opening of this compound derivatives to access linear or branched products. For instance, acid-catalyzed ring-opening of this compound with nucleophiles like arenes can yield branched hydroarylation products. rsc.org The regioselectivity of such ring-opening reactions can be influenced by the substituents on the cyclopropane ring and the reaction conditions. rsc.org

This compound derivatives have also been employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the cyclopropylaryl moiety into various organic frameworks. mdpi.com This is particularly useful for synthesizing compounds relevant to medicinal chemistry and materials science. ontosight.aiamericanelements.comresearchgate.net

Furthermore, the cyclopropyl group can undergo oxidative functionalization, leading to the formation of reactive intermediates like radical cations, which can then be intercepted by nucleophiles to achieve deconstructive functionalization. rsc.orgepfl.chvt.edu This strategy allows for the introduction of functional groups with controlled selectivity.

Stereocontrolled Synthesis Utilizing this compound Scaffolds

Stereocontrolled synthesis involving this compound scaffolds often leverages the inherent rigidity and defined spatial arrangement of substituents on the cyclopropane ring. While this compound itself is achiral, substituted cyclopropylbenzenes can possess stereocenters, and reactions involving these compounds can be designed to control the formation of new stereocenters or to transfer existing chirality.

Ring-opening reactions of chiral cyclopropane derivatives can proceed with retention or inversion of configuration at the carbon atoms of the cyclopropane ring, depending on the reaction mechanism and conditions. nih.gov For example, homologous Julia-Kocienski reactions involving epoxides and sulfones derived from this compound could potentially lead to stereocontrolled access to cyclic or acyclic products with defined stereochemistry. nih.gov

Metal-catalyzed reactions, particularly those involving chiral catalysts, offer opportunities for asymmetric synthesis utilizing this compound derivatives. While achieving high enantiocontrol in some reactions, like the 1,3-difluorination of cyclopropanes, can be challenging with achiral catalysts, the use of chiral cyclopropane substrates can lead to stereospecific transformations. nih.gov

The development of novel catalytic systems and reaction conditions is an active area of research aimed at achieving high levels of stereocontrol in transformations involving this compound derivatives.

Development of Novel Synthetic Reagents and Catalysts Based on this compound Motifs

The unique electronic and structural properties of the this compound motif have inspired the development of novel synthetic reagents and catalysts. The cyclopropyl group's ability to conjugate with the aromatic ring and its propensity for ring-opening under specific conditions can be exploited in the design of reactive species or catalyst ligands. unl.pt

For instance, cyclopropylarylphosphines or other cyclopropyl-substituted ligands could potentially influence the activity and selectivity of metal catalysts in various organic transformations, such as cross-coupling reactions or asymmetric catalysis. mdpi.com

Furthermore, this compound derivatives can serve as precursors for the generation of reactive intermediates, such as cyclopropylaryl radical cations, which can participate in unique reaction pathways. rsc.orgepfl.chvt.edu Understanding the behavior of these intermediates can lead to the development of new synthetic methodologies.

Research into the oxidative functionalization of arylcyclopropanes, including this compound, highlights the potential for generating reactive species under controlled conditions, which can then be utilized in the synthesis of complex molecules. rsc.orgepfl.ch This involves exploring different oxidants and catalytic systems to achieve selective transformations.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Design Principles for Cyclopropylbenzene-Containing Bioactive Molecules

Steric and Electronic Effects on Biological Activity

The cyclopropyl ring, despite its small size, exerts distinct steric and electronic effects. Sterically, it can be considered as a rigid, lipophilic group that can explore lipophilic binding pockets and optimize hydrophobic interactions with a biological target. unl.ptresearchgate.netiris-biotech.de Electronically, the cyclopropane ring exhibits enhanced pi-character in its C-C bonds due to ring strain, leading to properties that lie between those of alkyl and unsaturated analogs. unl.ptresearchgate.net These electronic effects can influence the electron distribution within the molecule and its interaction with target proteins or enzymes. unl.ptontosight.ai

Conformational Constraints and Bioactive Conformation Locking

The inherent rigidity and strained nature of the cyclopropane ring can impose conformational constraints on a molecule. unl.ptresearchgate.netiris-biotech.deontosight.ai This restriction can be strategically used to "lock" a molecule into a specific bioactive conformation, which is the optimal shape for binding to its biological target. unl.ptresearchgate.netiris-biotech.de By reducing the conformational flexibility, the entropic cost of binding can be lowered, potentially leading to a significant increase in binding affinity and potency. unl.ptresearchgate.netiris-biotech.de This is particularly useful in the study of structure-activity relationships (SAR) and in designing peptide mimetics. iris-biotech.denih.govresearchgate.net

Impact on Metabolic Stability and Pharmacokinetics

The cyclopropyl group can significantly influence the metabolic stability of a compound, particularly against oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. unl.ptresearchgate.netiris-biotech.denih.govhyphadiscovery.com The C-H bonds in a cyclopropyl ring are shorter and stronger than those in acyclic hydrocarbons, increasing the energy required for hydrogen atom abstraction, a key step in many CYP-mediated reactions. researchgate.nettaylorandfrancis.com This increased bond strength can lead to reduced susceptibility to metabolic degradation, resulting in a superior pharmacokinetic profile with increased half-life and decreased plasma clearance. unl.ptresearchgate.netnih.govhyphadiscovery.com However, it is important to note that in some cases, oxidation of the cyclopropyl ring can occur, leading to ring-opening and potentially the formation of reactive metabolites. hyphadiscovery.com The specific site of cyclopropyl incorporation and the presence of other functional groups can influence its metabolic fate. hyphadiscovery.com

Enzyme Inhibition Studies and Mechanistic Probes (e.g., Cytochrome P-450, Carbonic Anhydrases)

Cyclopropyl-containing compounds, including this compound derivatives, have been investigated for their ability to inhibit various enzymes, notably cytochrome P450 enzymes and carbonic anhydrases. a2bchem.comsigmaaldrich.comresearchgate.netcore.ac.ukfrontiersin.orgnih.govresearchgate.netpsu.edutandfonline.comacs.orgnih.govmdpi.com

Studies have shown that this compound can act as a substrate and inhibitor of cytochrome P450 enzymes. sigmaaldrich.comcore.ac.uknih.gov For instance, this compound has been found to inhibit the activity of CYP2A6 in human liver microsomes, albeit less potently than its analog, trans-2-phenylcyclopropylamine (tranylcypromine). a2bchem.comsigmaaldrich.compsu.edunih.gov The metabolism of arylcyclopropanes by CYP450 can involve unusual oxidation pathways, leading to products like benzoic acid. core.ac.uk Cyclopropylamines, in general, are known to be potent inhibitors, and in some cases, suicide substrates, of P450 enzymes, often involving a ring-opening mechanism. frontiersin.orgnih.govresearchgate.netku.eduresearchgate.net

Cyclopropyl moieties have also been incorporated into compounds investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. researchgate.nettandfonline.comacs.orgmdpi.comresearchgate.net Derivatives incorporating cyclopropane moieties have shown potent inhibitory effects against various human CA isoforms, including hCA I, II, IX, and XII, with some compounds exhibiting inhibitory constants (Ki) in the nanomolar range. researchgate.netacs.org For example, dimethoxybromophenol derivatives incorporating cyclopropane moieties have demonstrated excellent inhibitory effects against hCA I and hCA II. researchgate.netacs.org

Here is a table summarizing some enzyme inhibition data for cyclopropyl-containing compounds:

| Compound Class | Target Enzyme(s) | Observed Activity / Ki Range (nM) | Reference(s) |

| This compound | CYP2A6 (human liver microsomes) | Less potent inhibition than tranylcypromine a2bchem.compsu.edunih.gov | a2bchem.comsigmaaldrich.compsu.edunih.gov |

| Arylcyclopropanes (e.g., this compound) | Rabbit liver cytochrome P-450 | Inhibition of 7-ethoxycoumarin O-de-ethylation; Ki = 0.057 mM for this compound core.ac.uk | core.ac.uk |

| Cyclopropylamines (e.g., N-benzylcyclopropylamine) | Cytochrome P450 | Potent inhibition, some suicide inhibition frontiersin.orgnih.govresearchgate.netku.eduresearchgate.net | frontiersin.orgnih.govresearchgate.netku.eduresearchgate.net |

| Dimethoxybromophenol derivatives with cyclopropane | hCA I, hCA II, hCA IX, hCA XII | Low nanomolar inhibition against hCA I and II (e.g., Ki = 0.54 nM for hCA I, 0.97 nM for hCA II) researchgate.netacs.org | researchgate.netacs.org |

| N-((4-Sulfamoylphenyl)carbamothioyl) amides with cyclopropane carboxamide | hCA I, hCA II, hCA VII, bacterial β-CAs | Nanomolar inhibition against hCA I, II, VII and bacterial CAs mdpi.com | mdpi.com |

This compound Derivatives in Drug Discovery Programs

The favorable properties conferred by the cyclopropyl group have led to the inclusion of this compound derivatives in various drug discovery programs. unl.ptontosight.aia2bchem.comtandfonline.comnih.govresearchgate.net The cyclopropyl moiety can serve as a bioisostere for other functional groups, allowing for the modulation of physicochemical properties and biological activity. unl.ptiris-biotech.deresearchgate.netrsc.orgdokumen.pubufrj.br

Arylcyclopropanes are found in compounds across numerous therapeutic areas within the pharmaceutical industry. unl.pt These include, but are not limited to, inhibitors of HIV reverse transcriptase and hepatitis C NS5B polymerase, PDE4 inhibitors, alpha-1 adrenoceptor and factor-IIa antagonists, dopamine receptor antagonists, and gamma-secretase subunit inhibitors. unl.pt The cyclopropyl ring is a common motif in FDA-approved small molecule drugs and many candidates in preclinical and clinical trials. researchgate.nethyphadiscovery.com

The cyclopropyl group has been successfully employed to address challenges in drug discovery, such as enhancing potency, improving metabolic stability, and optimizing pharmacokinetic profiles. researchgate.netnih.gov For example, replacing a metabolically labile linker with a cyclopropyl linker has led to significant improvements in the pharmacokinetic profile of inhibitors. unl.pt

Anti-infective Agents (Antibacterial, Antiviral)

Cyclopropyl-containing compounds have demonstrated utility in the discovery of anti-infective agents, including those with antibacterial and antiviral activity. a2bchem.comnih.govambeed.comzimlab.inmdpi.commedchemexpress.com

In the discovery of broad-spectrum antibiotics, a trans-cyclopropyl linker has been utilized as a bioisostere, demonstrating comparable antimicrobial potency to the original compound. unl.pt Cyclopropyl analogs of existing antimicrobial agents have also been synthesized and evaluated. a2bchem.com

Arylcyclopropanes are present in inhibitors of viral enzymes such as HIV reverse transcriptase and hepatitis C NS5B polymerase. unl.pt These examples highlight the potential of incorporating the arylcyclopropane motif in the development of antiviral therapies. unl.pt The cyclopropyl moiety, in conjunction with other structural elements, contributes to the activity of these agents against infectious pathogens. a2bchem.commdpi.commedchemexpress.com

Anticancer Agents

Cyclopropyl-containing compounds have demonstrated potential as anticancer agents ontosight.ai. Nitroso ureas, a class of compounds known for potential anticancer properties, can incorporate a cyclopropyl group. For instance, 1-cyclopropyl-3-methyl-3-nitroso-urea has been studied for its potential in oncology, where its mechanism of action may involve the generation of cytotoxic species that damage DNA ontosight.ai.

Research into bioreductively activated antitumor agents has also explored cyclopropyl derivatives. In a series of indoloquinones, a 2-cyclopropyl substituent was found to be significantly more effective against hypoxic cells in vitro compared to a 2-isopropyl substituent. This suggests that radical ring-opening reactions of the cyclopropyl group may contribute to the compound's toxicity to cancer cells. Specific compounds, such as 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione, showed antitumor activity in vivo acs.org.

Furthermore, nucleoside analogues containing a cyclopropylacetylene moiety have displayed potent cytotoxic activity against tumor cell lines. For example, a 7-cyclopropylacetylene derivative showed significant activity against a range of tumor cell lines with IC50 values in the low nanomolar range nih.gov.

Central Nervous System (CNS)-Active Compounds

The cyclopropyl group is present in compounds with activity in the central nervous system nordmann.global. Tranylcypromine, a well-known example of a cyclopropyl-containing drug, is a monoamine oxidase (MAO) inhibitor used as an antidepressant sci-hub.ru. The presence of the chiral cyclopropane linker in tranylcypromine facilitates a specific trans-geometry of the phenyl and amino groups, which is desirable for its activity sci-hub.ru.

Another example involves neuronal nitric oxide synthase (nNOS) inhibitors. The introduction of a cyclopropyl ring adjacent to an amine in the tail of these inhibitors was investigated to lower the pKa of the basic amino group, aiming to improve membrane permeability. While this modification decreased inhibitory activity compared to the parent compound, some cyclopropyl-containing analogues still exhibited nanomolar inhibition with high nNOS selectivity in vitro nih.gov.

(4-chlorophenyl)(cyclopropyl)methanamine, a compound containing both a cyclopropyl group and a chloro-phenyl group, is used as an intermediate in the synthesis of various drugs, including antidepressants and other CNS-active compounds nordmann.global.

Other Therapeutic Applications (e.g., Pain Management, HCV Inhibitors)

The cyclopropyl group is also found in drugs used for pain management and in inhibitors of the Hepatitis C virus (HCV). Buprenorphine, an opioid used for treating acute and chronic pain, contains a cyclopropylmethyl substituent wikipedia.org.

In the context of HCV inhibitors, the cyclopropyl moiety has been explored in the design of NS5B inhibitors. For instance, a pyrimidinylcyclopropylbenzamide moiety was investigated to balance antiviral potency and metabolic stability in a series of HCV NS5B polymerase inhibitors nih.govresearchgate.net. However, studies revealed that the cyclopropyl group could be a site of NADPH-dependent bioactivation leading to the formation of glutathione conjugates nih.govresearchgate.net. This bioactivation involved hydrogen atom abstraction to form a cyclopropyl radical, followed by ring opening and reaction with glutathione nih.govresearchgate.net. Medicinal chemists responded to this by replacing the cyclopropyl ring with a gem-dimethyl group to avoid this bioactivation pathway hyphadiscovery.comnih.govresearchgate.net.

Despite the bioactivation issue encountered in some HCV inhibitors, the cyclopropyl group has been successfully incorporated into other HCV drug candidates. The potential of a difluoromethyl-substituted cyclopropyl amino acid moiety has been confirmed by its presence in approved HCV NS3 inhibitors like voxilaprevir and glecaprevir nih.gov. The presence of a C-H bond in the difluoromethyl group in these cyclopropyl-based P1 moieties can form a hydrogen bond with the enzyme, enhancing inhibitory potency nih.gov.

Cyclopropyl-methoxycarbonyl metomidate (CPMM), a rapidly metabolized etomidate analog containing a cyclopropyl group, is in clinical trials and has been assessed in inflammatory models of sepsis, showing reduced adrenocortical suppression and lower cytokine concentrations compared to etomidate nih.gov.

Bioisosteric Replacements in Lead Optimization and Drug Design

The cyclopropyl group is a valuable tool in medicinal chemistry for bioisosteric replacement, a strategy used to optimize the physicochemical, pharmacological, and safety properties of drug candidates drughunter.com. Bioisosteres are groups that mimic the size, shape, and electronic properties of another group, aiming to achieve similar biological activity with improved properties drughunter.com.

The cyclopropyl group can serve as a bioisostere for various functionalities, including aromatic rings, alkenes, and even a tert-butyl group scientificupdate.comresearchgate.netenamine.netpressbooks.pub. Its rigid structure and unique electronic properties make it suitable for mimicking the geometry of certain groups while potentially offering enhanced metabolic stability or altered lipophilicity researchgate.netscientificupdate.comunl.pt.

For example, the cyclopropyl ring can be employed as a benzene isostere in some cases, preserving the exit vector of a substituent pressbooks.pub. In Factor Xa inhibitors, replacing a phenyl ring with a cyclopropyl ring maintained the orientation of a tertiary amine while substantially reducing molecular weight, potentially increasing ligand efficiency pressbooks.pub.

The cyclopropyl group has also been used as a bioisostere for an oxygen atom in certain contexts, although this can sometimes lead to additional metabolism pressbooks.pub. In the optimization of cathepsin K inhibitors, a cyclopropyl group was introduced to potentially slow amide hydrolysis drughunter.com.

Furthermore, cyclopropyl pyran (CPP) groups have been shown to serve as viable morpholine isosteres in N-aryl morpholines, demonstrating comparable potency, lipophilic efficiency, and solubility, and in some cases, improved selectivity against similar kinases drughunter.com.

The use of cyclopropyl and cyclobutyl trifluoromethyl groups as bioisosteres for aromatic groups and other functionalities has gained interest due to their ability to improve receptor complementarity and pharmacokinetic properties by increasing the level of saturation domainex.co.uk.

The effectiveness of the cyclopropyl group as a bioisostere is highly context-dependent, and its implementation is a key aspect of the drug design process scientificupdate.comdrughunter.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24849715 |

| (4-chlorophenyl)(cyclopropyl)methanamine | Not found |

| Tranylcypromine | 5526 |

| Buprenorphine | 644075 |

| Voxilaprevir | 101846461 |

| Glecaprevir | 135637336 |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Not found |

| 1-cyclopropyl-3-methyl-3-nitroso-urea | Not found ontosight.ai |

| 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione | Not found acs.org |

| (2,2-Dichlorocyclopropyl)benzene | 95349 fishersci.cafishersci.ca |

| 1-Bromo-4-cyclopropylbenzene | 12221355 americanelements.com |

| 1-Chloro-2-cyclopropylbenzene | 12227329 nih.gov |

| 1-Chloro-4-cyclopropylbenzene | Not found ontosight.ai |

| Cathepsin K | 8227 |

| Factor Xa | 182590 |

| Neuronal Nitric Oxide Synthase (nNOS) | 5479050 |

| Hepatitis C Virus (HCV) NS5B polymerase | 9543739 |

| Hepatitis C Virus (HCV) NS3 protease | 9543738 |

| P-glycoprotein (P-gp) | 9543736 |

| Lysine Specific Demethylase 1 (LSD1) / KDM1A | 57451011 |

| Monoamine Oxidase (MAO) | 9543737 |

| Glutathione (GSH) | 124883 |

Applications in Materials Science

Design of Functional Materials with Cyclopropylbenzene Moieties

This compound derivatives are explored in the design of functional materials due to the ability to tune their properties through substitution on either the cyclopropane or benzene ring. For instance, compounds like 1-chloro-4-cyclopropylbenzene, which contains both a chlorine atom and a cyclopropyl group on a benzene ring, are of interest in materials science for their unique properties. ontosight.ai The chemical properties of such derivatives are significantly influenced by these substituents. ontosight.ai

The cyclopropyl group contributes to the compound's lipophilicity and can impact its interactions within a material matrix. ontosight.ai The reactivity of the aromatic halide portion, as seen in 1-chloro-4-cyclopropylbenzene, allows for further chemical modifications through reactions like nucleophilic aromatic substitution, enabling the creation of more complex functional molecules. ontosight.ai

Polymer Chemistry and Monomer Development for Advanced Materials

This compound and its derivatives serve as valuable monomers or building blocks in polymer chemistry for the creation of advanced materials. The incorporation of cyclopropyl units into polymer chains can influence the resulting material's thermal stability, mechanical strength, and other physical properties.

Monomer selection is a critical step in custom polymer synthesis, directly impacting the structural, mechanical, and functional properties of the final polymer. resolvemass.ca this compound derivatives, with their unique structure and reactivity, can be utilized in various polymerization techniques. For example, cyclopropene monomers, which are structurally related to this compound, have been shown to be precisely incorporated into polymer chains using techniques like ring-opening metathesis polymerization, allowing for fine control over polymer architecture and properties. acs.org This precision in monomer placement can introduce specific functionalities, such as chromophores for sensors or attachment points for creating novel polymer architectures. acs.org

The field of polymer chemistry focuses on synthesizing and characterizing monomers, macromolecules, and the resulting materials for applications in diverse areas, including optics, electronics, and energy. nfdi4chem.de this compound derivatives contribute to the expanding library of monomers available for tailoring polymer properties for these advanced applications.

Optoelectronic and Electronic Materials Incorporating this compound Units

The electronic properties of molecules are crucial for optoelectronic and electronic material applications. The integration of this compound units into such materials is an area of research. The electronic structure and conformational behavior of this compound have been the subject of experimental and theoretical studies, which are essential for understanding their potential in these applications. researchgate.net

Computational methods, such as density functional theory (DFT), are employed to calculate properties like total dipole moment, average polarizability, and first hyperpolarizability, which are indicators of a compound's optoelectronic and non-linear optical responses. researchgate.net These studies help in predicting how this compound and its derivatives might perform in electronic and optoelectronic devices.

While direct examples of this compound itself being a primary component in commercial optoelectronic devices are limited in the provided search results, its structural motifs are relevant to the design of organic electronic materials. The ability to functionalize the benzene ring allows for tuning the electronic properties, which is a key aspect in developing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Advanced Composites and Hybrid Materials Research

This compound derivatives can potentially be explored in the research and development of advanced composites and hybrid materials. These materials combine different constituents to achieve enhanced properties that are not present in the individual components. Research in this area focuses on materials design, surface and interface science, manufacturing, structure control, and property design. scimagojr.com

While the direct use of this compound in advanced composites is not explicitly detailed in the provided snippets, the broader field of advanced composites and hybrid materials research involves the incorporation of various organic and inorganic components to create materials with tailored mechanical, thermal, and functional properties. scimagojr.commdpi.com The unique structural features of this compound could potentially be leveraged, for example, by incorporating this compound-containing polymers or functionalized this compound molecules into composite matrices or as interface modifiers to improve compatibility and performance. The journal "Advanced Composites and Hybrid Materials" highlights research areas such as innovative fabrication techniques, multiscale modeling, and the characterization and testing of hybrid materials, providing a context where the study of novel organic building blocks like this compound could fit. mdpi.com

The development of advanced composites often involves understanding the interplay between heterogeneous structures and morphological transitions, and how microstructural phases and morphology influence properties. researchgate.net The inclusion of molecules like this compound could impact these aspects, potentially leading to new types of composite materials with unique characteristics.

Future Directions and Emerging Research Areas

Development of Highly Selective and Efficient Catalytic Systems for Cyclopropylbenzene Transformations

Developing catalytic systems that can precisely control the reactivity of this compound remains a key challenge and a significant area for future research. The cyclopropane ring can undergo various ring-opening and functionalization reactions, but achieving high selectivity (regio-, stereo-, and enantioselectivity) under mild and efficient conditions is crucial for synthetic utility.

Emerging research focuses on the design of novel catalysts, including transition metal complexes and organocatalysts, capable of promoting specific transformations of this compound derivatives. For instance, studies are exploring cooperative photoredox and cobalt co-catalyzed reactions for the ring-opening and dehydrogenative functionalization of mono-donor cyclopropanes, offering sustainable and atom-economic approaches to complex molecules. researchgate.net The development of mild 1,3-hydroboration methods for non-activated cyclopropanes, including this compound, using three-component systems (cyclopropanes, boron halides, and hydrosilanes) under mild conditions represents another area of progress. nsf.gov Mechanistic investigations, often supported by computational studies, are vital for understanding how these catalysts interact with this compound and guide the reaction pathway to favor desired products. researchgate.netnsf.gov

Future efforts will likely concentrate on designing catalysts that can differentiate between the cyclopropyl ring and the phenyl ring, as well as control which bond within the cyclopropane ring is cleaved or functionalized. The use of chiral catalysts to induce enantioselectivity in transformations of this compound is also a promising avenue for accessing enantioenriched this compound derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other chiral molecules. chemrxiv.org

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

The unique electronic structure of this compound, where the cyclopropyl group can act as an electron-donating group activating the phenyl ring unl.pt, allows for diverse reactivity. Future research will continue to explore novel reaction pathways and deepen the understanding of the underlying mechanisms.

Investigations into radical processes involving this compound are ongoing. For example, studies have explored the hydrobromination of cyclopropanes, including this compound, via a radical process initiated by trihaloboranes, leading to anti-Markovnikov products with novel selectivity. rsc.org The generation of reactive intermediates, such as radical cations from the single-electron oxidation of arylcyclopropanes, is being studied for their role in various functionalization reactions, including oxidative C-H alkynylation and oxyalkynylation. epfl.ch

Mechanistic studies employing techniques such as in situ NMR and computational methods (e.g., DFT calculations) are essential for elucidating the intricate details of these transformations and identifying key intermediates and transition states. nsf.govepfl.chrsc.org Understanding these mechanisms can pave the way for the rational design of new reactions with improved efficiency and selectivity. The exploration of cycloaddition reactions involving this compound derivatives, such as formal [5+1] cycloadditions of aryl-substituted vinylcyclopropanes, also represents an exciting area for discovering new synthetic routes to complex cyclic structures. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated into chemical research to accelerate the discovery and design of new molecules and materials. researchgate.netmdpi.comnptel.ac.inarxiv.orgmpie.denih.govfarmaciajournal.commednexus.org this compound-containing structures are found in various biologically active compounds nsf.gov, making this integration particularly relevant for drug discovery.

AI and ML can be applied to this compound research in several ways. In drug discovery, these technologies can aid in predicting the properties of this compound derivatives, identifying potential drug targets, designing novel this compound-containing lead compounds, and optimizing synthetic routes. mdpi.comnih.govfarmaciajournal.commednexus.org By analyzing large datasets of known compounds and their interactions with biological systems, ML models can identify patterns and predict the potential efficacy and selectivity of new this compound analogs. mdpi.com

In materials design, AI and ML can be used to explore the vast chemical space of this compound-based polymers or materials with tailored properties. researchgate.netnptel.ac.inarxiv.orgmpie.de This includes predicting mechanical, thermal, electrical, and optical properties based on the molecular structure and identifying optimal synthesis conditions. researchgate.net The use of generative models can even facilitate the de novo design of this compound-containing materials with desired functionalities. researchgate.netarxiv.org While challenges related to data quality and model interpretability exist, the synergy between AI/ML and experimental research holds significant promise for accelerating the discovery and development of this compound-based drugs and materials. researchgate.netmdpi.commpie.de

Sustainable and Scalable Production Methods for Industrial Applications of this compound

As the potential applications of this compound and its derivatives grow, developing sustainable and scalable production methods becomes increasingly important for industrial viability. Current synthesis methods for this compound include various approaches, such as the reaction of styrene with methylene iodide and zinc-copper couple, or the cyclization of 1,3-dibromo-1-phenylpropane with zinc. orgsyn.org However, the focus is shifting towards greener and more efficient processes.

Future research will likely explore catalytic methods that minimize waste generation and energy consumption. The use of earth-abundant metal catalysts, biocatalysts, or organocatalysts under mild conditions (e.g., room temperature, aqueous media) is a key area of investigation. chemrxiv.orguva.nlnih.govresearchgate.net Developing continuous flow processes for the synthesis of this compound and its derivatives can also enhance scalability and efficiency compared to batch processes. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for cyclopropylbenzene, and how do reaction conditions influence yield?

this compound is commonly synthesized via cyclopropanation of styrene derivatives. A widely cited method involves lanthanum metal-assisted reactions with gem-dihaloalkanes (e.g., 1,2-dibromoethane) under reflux at 67°C for 5 hours, yielding ~70% product . Alternative protocols using Rh(II) catalysis (e.g., Rh₂(esp)₂) and nitrene-transfer [5+1] cycloadditions with vinylcyclopropanes (VCPs) demonstrate selectivity for substituted derivatives but require rigorous exclusion of moisture . Tributyltin hydride and AIBN in toluene at 100°C for 12 hours achieve 65% yield, though purification via aqueous workup is critical to remove tin byproducts .

Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?

- ¹H-NMR : Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm ring integrity. Time-course ¹H-NMR (e.g., 24-hour monitoring) can detect intermediates in stepwise reaction mechanisms .

- GC-MS : Used to verify purity (>95%) and identify degradation products under thermal stress.

- IR Spectroscopy : C-H stretching of the cyclopropane ring (~3000–3100 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) . Key precautions:

- PPE : Use nitrile gloves (Silver Shield®/4H®) and Tychem® CPF 4 suits to prevent permeation .

- Ventilation : Conduct reactions in fume hoods with HEPA filters.

- First Aid : Immediate rinsing with water for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reactivity under Rh-catalyzed conditions?

this compound shows no reactivity in Rh₂(esp)₂-catalyzed nitrene-transfer reactions, contrasting with vinylcyclopropanes (VCPs), which undergo [5+1] cycloadditions. DFT calculations suggest that the cyclopropane ring in VCPs stabilizes cationic intermediates via hyperconjugation, whereas this compound’s rigid structure impedes carbocation formation . MD simulations further indicate steric hindrance from the benzene ring limits catalyst access .

Q. What experimental strategies mitigate competing pathways in this compound functionalization?

Competing ring-opening reactions (e.g., acid-catalyzed cleavage) can dominate under protic conditions. To suppress these:

- Use aprotic solvents (toluene, DCM) and Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.